1,1,2,2-Tetrafluoro-3-methoxypropane is a fluorinated organic compound with the molecular formula . It is characterized by the presence of four fluorine atoms and a methoxy group attached to a propane backbone. This compound is typically a nonflammable gas under standard conditions and is known for its stability and low toxicity, making it suitable for various industrial applications, particularly in refrigeration and air conditioning systems .
While TFMP has a low toxicity profile, certain safety concerns still exist:
While resources like PubChem and ChemSpider provide basic information about the compound, including its structure, formula, and some physical properties, there is no mention of its utilization in scientific research [, ].
1,1,2,2-Tetrafluoro-3-methoxypropane can be synthesized through several methods:
Studies have shown that 1,1,2,2-tetrafluoro-3-methoxypropane interacts with other halogenated compounds. For instance, it has been investigated for its reactivity with oxygen ions in mass spectrometry experiments. These studies help elucidate the mechanisms involved in its reactivity and potential environmental impacts .
Several compounds share structural similarities with 1,1,2,2-tetrafluoro-3-methoxypropane. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
1,1-Difluoroethane | Used as a refrigerant; less fluorinated | |
1,1,1-Trifluoroethane | Commonly used as a solvent; higher volatility | |
1-Hydroxy-2-fluoropropane | Contains a hydroxy group; used in organic synthesis | |
1,1-Difluoro-3-methoxypropane | Similar structure; fewer fluorine atoms |
What sets 1,1,2,2-tetrafluoro-3-methoxypropane apart from these compounds is its specific combination of four fluorine atoms and a methoxy group on a propane backbone. This unique structure contributes to its stability and nonflammable nature while allowing it to function effectively in refrigeration applications.
1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6) is a fluorinated ether compound systematically named according to IUPAC rules as 1,1,2,2-tetrafluoro-3-methoxypropane. It belongs to the hydrofluoroether (HFE) family, characterized by the presence of both fluorine and ether functional groups. Common synonyms include:
Structurally, it features a propane backbone with four fluorine atoms at the 1 and 2 positions and a methoxy group at the 3 position (SMILES: COCC(C(F)F)(F)F
). Its classification as an HFE stems from its combination of fluoroalkyl and ether moieties, aligning with the general formula $$ \text{R}f-\text{O}-\text{R} $$, where $$ \text{R}f $$ is a fluorinated alkyl group.
The compound emerged as part of efforts to replace ozone-depleting chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) in the late 20th century. Hydrofluoroethers were first commercialized in the 1990s, with 3M introducing products like Novec™ fluids. While 1,1,2,2-tetrafluoro-3-methoxypropane is not among the most widely used HFEs (e.g., HFE-7100 or HFE-7200), its synthesis and characterization were reported in the early 2000s, coinciding with broader industrial shifts toward environmentally safer fluorinated solvents.
This compound occupies a niche within the HFE family due to its specific fluorine substitution pattern. Unlike commercial HFEs such as HFE-7100 (methyl perfluorobutyl ether) or HFE-7200 (ethyl perfluorobutyl ether), which feature longer perfluoroalkyl chains, 1,1,2,2-tetrafluoro-3-methoxypropane has a shorter propane backbone and partial fluorination. Its structure balances volatility and solvency, making it suitable for specialized applications requiring moderate boiling points (64–68°C).
Key identifiers include:
The molecular composition of 1,1,2,2-tetrafluoro-3-methoxypropane is precisely defined by the molecular formula C₄H₆F₄O, which indicates the presence of four carbon atoms, six hydrogen atoms, four fluorine atoms, and one oxygen atom [1] [6] [7]. The compound exhibits a molecular weight of 146.08 grams per mole, as determined through high-precision mass spectrometry and computational methods [1] [6]. The exact mass has been calculated to be 146.03547746 daltons, with the monoisotopic mass maintaining the same value, reflecting the compound's well-defined isotopic composition [1] [7].
The compound is officially registered under the Chemical Abstracts Service registry number 60598-17-6, providing a unique identifier for regulatory and commercial purposes [1] [6] [8]. Alternative nomenclature includes methyl 2,2,3,3-tetrafluoropropyl ether and 2,2,3,3-tetrafluoro-1-methoxypropane, reflecting different systematic naming conventions [9] [8] [4].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₄H₆F₄O | Elemental Analysis |
Molecular Weight | 146.08 g/mol | Mass Spectrometry |
Exact Mass | 146.03547746 Da | High-Resolution MS |
Monoisotopic Mass | 146.03547746 Da | Computational |
CAS Registry Number | 60598-17-6 | Chemical Abstracts Service |
The molecular geometry of 1,1,2,2-tetrafluoro-3-methoxypropane is characterized by tetrahedral arrangements around the carbon centers, consistent with sp³ hybridization patterns [10] [11]. The bond angles approximate the ideal tetrahedral angle of 109.5 degrees, although slight deviations occur due to the presence of electronegative fluorine atoms and the ether oxygen [10] [11]. The carbon-fluorine bonds exhibit lengths typically ranging from 1.35 to 1.39 angstroms, which are shorter and stronger than conventional carbon-hydrogen bonds due to the high electronegativity of fluorine [10].
The ether linkage displays a characteristic carbon-oxygen bond length of approximately 1.43 angstroms, typical of sp³-sp³ ether configurations [10]. The carbon-carbon backbone maintains standard sp³-sp³ bond lengths of approximately 1.54 angstroms [10]. The molecular structure lacks symmetry due to the asymmetric distribution of fluorine atoms and the methoxy substituent, resulting in a chiral environment that influences the compound's physical properties [1] [7].
The compound exhibits three rotatable bonds, providing conformational flexibility that allows multiple spatial arrangements [1] [7]. This rotational freedom contributes to the compound's ability to adopt various conformations in solution, influencing its interaction with other molecules and its bulk properties [1] [7].
Structural Parameter | Value/Description | Geometric Basis |
---|---|---|
Bond Angles (C-C-C) | ~109.5° | Tetrahedral sp³ |
C-F Bond Length | 1.35-1.39 Å | Electronegativity Effect |
C-O Bond Length | 1.43 Å | Ether Linkage |
C-C Bond Length | 1.54 Å | sp³-sp³ Configuration |
Rotatable Bonds | 3 | Conformational Flexibility |
Molecular Symmetry | None | Asymmetric Substitution |
The structural representation of 1,1,2,2-tetrafluoro-3-methoxypropane employs multiple standardized chemical notation systems to convey molecular connectivity and spatial arrangement [1] [6] [7]. The Simplified Molecular Input Line Entry System notation for this compound is represented as COCC(C(F)F)(F)F, which provides a linear textual representation of the molecular structure and connectivity [1] [7].
The International Chemical Identifier system represents the compound through the InChI string: InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 [1] [6] [7]. This notation provides a standardized method for representing molecular structure that is both human-readable and computationally processable. The corresponding InChIKey, CTXZHYNQHNBVKL-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full InChI string [1] [6] [7].
Three-dimensional molecular modeling reveals the compound's spatial arrangement, showing the tetrafluorinated carbon center connected to both the methoxy group and a difluoromethyl group [1] [7]. The molecular topology exhibits a topological polar surface area of 9.2 square angstroms, reflecting the limited polar character despite the presence of electronegative atoms [1]. The compound contains nine heavy atoms (non-hydrogen atoms) and maintains a formal charge of zero [1].
Representation Method | Notation/Value | Purpose |
---|---|---|
SMILES | COCC(C(F)F)(F)F | Linear Structure |
InChI | InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | Standardized Identifier |
InChIKey | CTXZHYNQHNBVKL-UHFFFAOYSA-N | Searchable Hash |
Topological PSA | 9.2 Ų | Polar Surface Area |
Heavy Atom Count | 9 | Molecular Complexity |
Molecular Complexity | 82.6 | Structural Complexity Index |
The electronic structure of 1,1,2,2-tetrafluoro-3-methoxypropane is dominated by the high electronegativity of the fluorine atoms and the electron-donating character of the methoxy group [4] [12] [13]. The carbon-fluorine bonds exhibit significant ionic character due to the large electronegativity difference (1.5 units on the Pauling scale), resulting in highly polarized bonds with partial negative charges concentrated on the fluorine atoms [12] [13].
The compound exhibits zero hydrogen bond donor capacity, as no hydrogen atoms are bonded to electronegative atoms capable of participating in hydrogen bonding [1]. However, it possesses five hydrogen bond acceptor sites, primarily associated with the fluorine atoms and the ether oxygen [1]. This asymmetric hydrogen bonding capability influences the compound's interaction patterns with protic solvents and other hydrogen bond donors [12].
The electronic distribution creates a molecular dipole moment that contributes to the compound's moderate polarity [12] [13]. The XLogP3-AA value of 1.6 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some degree of polar character [1]. The low relative permittivity characteristic of fluorinated ethers results in weak solvating properties, making this compound particularly useful as a non-coordinating co-solvent in electrochemical applications [5] [13].
The ionization potential is elevated due to the electron-withdrawing effect of the fluorine atoms, contributing to the compound's chemical stability and resistance to oxidative degradation [5] [14]. The electron affinity remains relatively low, consistent with the saturated ether structure, resulting in limited reactivity toward nucleophilic attack [14].
Electronic Property | Value/Characteristic | Influence on Properties |
---|---|---|
H-Bond Donors | 0 | No protic character |
H-Bond Acceptors | 5 | Limited polar interactions |
XLogP3-AA | 1.6 | Moderate lipophilicity |
Dipole Moment | Moderate | Molecular polarity |
Ionization Potential | High | Chemical stability |
Electron Affinity | Low | Nucleophilic resistance |
Relative Permittivity | Low | Non-solvating behavior |
Electronegativity (C-F) | High (Δχ = 1.5) | Bond polarization |
Irritant